3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride
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Overview
Description
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a chemical compound that features a triazole ring and a cyclobutanamine moiety. . The triazole ring is a common motif in many biologically active compounds, contributing to their stability and reactivity.
Scientific Research Applications
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
These compounds could serve as leads for further optimization to obtain novel antimycobacterial agents . Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride typically involves the reaction of an alicyclic aldehyde or ketone with sodium bisulphite, followed by the addition of a triazole derivative . The reaction conditions often include:
Temperature: The reaction mixture is heated to 40–50°C.
Cooling: After the initial reaction, the mixture is cooled to 10–15°C.
Purification: The product is purified by washing with brine and drying over sodium sulphate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle larger volumes efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce various functional groups onto the triazole ring .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-yl cycloalkanols: These compounds also feature a triazole ring and have shown potent antitubercular activity.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial properties.
Uniqueness
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is unique due to its specific structure, which combines a cyclobutanamine moiety with a triazole ring. This combination enhances its stability and reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNJVOOJOVJAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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